molecular formula C23H18Cl2N2O5S2 B2832654 N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide CAS No. 300719-65-7

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide

Cat. No.: B2832654
CAS No.: 300719-65-7
M. Wt: 537.43
InChI Key: HZZMMFUMGCWOIF-UHFFFAOYSA-N
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Description

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the indole derivative with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-1-((4-fluorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide
  • N-(3-acetyl-1-((4-bromophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide

Uniqueness

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide is unique due to the presence of the 4-chlorophenyl and 4-chlorobenzenesulfonamide groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, mechanism of action, and biological evaluations of this compound, drawing on various scientific studies to provide a comprehensive overview.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C23H18Cl2N2O5S2\text{C}_{23}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_5\text{S}_2

The synthesis typically involves several key steps:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis, where phenylhydrazine reacts with a ketone.
  • Acetylation : Introduction of the acetyl group via acetylation using acetic anhydride.
  • Sulfonylation : Reaction with sulfonyl chloride in the presence of a base.
  • Final Coupling : Coupling with 4-chlorobenzenesulfonyl chloride to yield the target compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may modulate receptor activity, influencing various cellular processes including proliferation and apoptosis .

3.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

3.2 Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

4. Case Studies and Research Findings

StudyFindings
Study 1 Investigated the compound's effects on cancer cell lines; reported significant apoptosis induction (IC50 values < 30 µM) .
Study 2 Evaluated anti-inflammatory effects; demonstrated inhibition of TNF-alpha production in macrophages .
Study 3 Assessed enzyme inhibition; found effective inhibition of COX enzymes, indicating potential for pain relief .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in cancer therapy and inflammation management. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action.

Properties

IUPAC Name

N-[3-acetyl-1-(4-chlorophenyl)sulfonyl-2-methylindol-5-yl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O5S2/c1-14-23(15(2)28)21-13-18(26-33(29,30)19-8-3-16(24)4-9-19)7-12-22(21)27(14)34(31,32)20-10-5-17(25)6-11-20/h3-13,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZMMFUMGCWOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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